molecular formula C6H12O4S B13916682 (Butane-2-sulfonyl)-acetic acid

(Butane-2-sulfonyl)-acetic acid

Cat. No.: B13916682
M. Wt: 180.22 g/mol
InChI Key: CINIKHKFACTWOO-UHFFFAOYSA-N
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Description

(Butane-2-sulfonyl)-acetic acid is an organic compound characterized by the presence of a butane chain with a sulfonyl group attached to the second carbon and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Butane-2-sulfonyl)-acetic acid typically involves the sulfonation of butane followed by the introduction of an acetic acid group. One common method includes the reaction of butane-2-sulfonyl chloride with sodium acetate in the presence of a suitable solvent such as acetonitrile. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as distillation and crystallization are employed to obtain high-purity products.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The compound can participate in nucleophilic substitution reactions where the sulfonyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium hydroxide or other strong bases facilitate substitution reactions.

Major Products:

    Oxidation: Sulfonic acids and other oxidized derivatives.

    Reduction: Sulfides or thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(Butane-2-sulfonyl)-acetic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a probe in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and as a precursor for various industrial processes.

Mechanism of Action

The mechanism of action of (Butane-2-sulfonyl)-acetic acid involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites in biological molecules. This interaction can modulate enzymatic activity and influence biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

  • (Butane-1-sulfonyl)-acetic acid
  • (Butane-3-sulfonyl)-acetic acid
  • (Butane-4-sulfonyl)-acetic acid

Comparison: (Butane-2-sulfonyl)-acetic acid is unique due to the position of the sulfonyl group on the second carbon of the butane chain. This specific positioning influences its reactivity and interaction with other molecules, distinguishing it from its isomers and other similar compounds.

Properties

IUPAC Name

2-butan-2-ylsulfonylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O4S/c1-3-5(2)11(9,10)4-6(7)8/h5H,3-4H2,1-2H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CINIKHKFACTWOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)S(=O)(=O)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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